molecular formula C19H22ClF3N6OS B2430001 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine CAS No. 2097935-36-7

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine

Cat. No. B2430001
CAS RN: 2097935-36-7
M. Wt: 474.93
InChI Key: UOTPQFDFTJHTRQ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C19H22ClF3N6OS and its molecular weight is 474.93. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

This compound, due to its structural complexity, has been explored in the context of pharmacological research, particularly targeting receptor agonism and antagonism. Research has indicated its relevance in the development of selective receptor modulators, which could have implications for treating neurological conditions. The study by Shim et al. (2002) on molecular interaction with the CB1 cannabinoid receptor highlights the compound's potential in elucidating receptor-ligand interactions and developing targeted therapies. Similarly, the work by El-Masry et al. (2022) on 5-aryl-1,3,4-thiadiazole-based anticancer agents showcases the compound's utility in designing molecules with high cytotoxicity against cancer cell lines, emphasizing its role in cancer research (Shim et al., 2002; El-Masry et al., 2022).

Antimicrobial and Antitumor Activity

The compound's derivatives have been explored for their antimicrobial and antitumor properties, as illustrated by Patel et al. (2012) and Habernickel (2001). These studies contribute to the understanding of the compound's biological activities and its potential in developing new antimicrobial and anticancer therapies. The synthesis of s-Triazine-Based Thiazolidinones and their evaluation as antimicrobial agents by Patel et al. (2012) demonstrate the compound's versatility in chemical modifications to target a broad spectrum of microbial pathogens (Patel et al., 2012; Habernickel, 2001).

Chemical Synthesis and Modification

Research on the chemical synthesis and modification of this compound underlines its importance in the field of synthetic chemistry, offering insights into novel synthetic routes and modifications to enhance biological activity or selectivity. The studies by Xia (2015) on the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine and by Watanabe et al. (1992) on the synthesis and antagonist activity of bicyclic derivatives showcase the compound's potential as a scaffold for developing more potent and selective biological agents (Xia, 2015; Watanabe et al., 1992).

properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClF3N6OS/c1-12-16(31-26-25-12)18(30)29-4-2-14(3-5-29)27-6-8-28(9-7-27)17-15(20)10-13(11-24-17)19(21,22)23/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTPQFDFTJHTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine

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